Buprenorphine 3-Glucuronide

Vue d'ensemble

Description

Buprenorphine 3-Glucuronide: is a major active metabolite of buprenorphine, an opioid modulator used primarily for pain management and opioid dependence treatment. This compound is formed through the glucuronidation of buprenorphine, a process involving the addition of a glucuronic acid moiety.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of this compound typically involves the reaction of buprenorphine with glucuronic acid under specific conditions, often requiring the presence of a catalyst and controlled temperature and pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound is carried out using advanced chemical synthesis techniques, ensuring high purity and yield. The process involves large-scale reactors and purification systems to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

Substitution Reactions: Substitution reactions involving this compound typically require specific reagents and conditions to replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with altered functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

Binding Affinities and Activity

Research indicates that B3G exhibits high binding affinity for several opioid receptors. Specifically, it has a Ki value of 4.9 ± 2.7 pM for the μ-opioid receptor, 270 ± 0.4 nM for the δ-opioid receptor, and 36 ± 0.3 μM for nociceptin receptors, but shows no significant affinity for kappa receptors . This suggests that B3G may contribute to the analgesic effects associated with buprenorphine therapy.

Antinociceptive Effects

Although B3G has been found to have a small antinociceptive effect in animal models, its pharmacological activity is notable at doses relevant to typical metabolite exposures following buprenorphine administration . The implications of this activity suggest that B3G may play a role in enhancing pain relief in patients using buprenorphine.

Respiratory Effects and Sedation

Studies show that while B3G does not significantly affect respiratory rate, norbuprenorphine-3-glucuronide (N3G), another metabolite, can decrease tidal volume and cause sedation . This highlights the importance of understanding the differential effects of buprenorphine metabolites on respiratory function and sedation, particularly in clinical settings.

Clinical Applications

Pain Management

B3G has been utilized in various clinical scenarios, particularly in postoperative pain management. A case series reported effective pain control in obstetric patients who continued buprenorphine therapy postoperatively. These patients experienced satisfactory pain relief with minimal additional analgesics required . The successful management of pain in these cases underscores the potential of B3G in enhancing patient comfort during recovery.

Chronic Pain Conditions

In chronic pain management, the unique properties of buprenorphine and its metabolites, including B3G, allow for effective treatment strategies that minimize opioid-related side effects. For instance, a study noted that patients on long-term buprenorphine therapy exhibited better outcomes compared to those treated with transdermal fentanyl when switching to buprenorphine due to inadequate pain control .

Case Studies

Comparaison Avec Des Composés Similaires

Norbuprenorphine 3-Glucuronide: Another major metabolite of buprenorphine, with similar receptor affinity but distinct pharmacokinetic properties.

Buprenorphine: The parent compound, with a broader spectrum of receptor activity.

Uniqueness: this compound is unique in its selective receptor affinity and its role as a metabolite, contributing to the overall pharmacological profile of buprenorphine.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in medicine and industry

Activité Biologique

Buprenorphine is a potent opioid analgesic widely used for pain management and in the treatment of opioid use disorders. Its metabolites, particularly buprenorphine-3-glucuronide (B3G), have garnered attention for their potential biological activity. This article delves into the biological activity of B3G, examining its receptor binding profiles, pharmacological effects, and clinical implications.

Receptor Binding Affinity

Buprenorphine-3-glucuronide exhibits significant binding affinity for several opioid receptors:

- Mu Receptors : High affinity with an inhibition constant (Ki) of 4.9 ± 2.7 pM.

- Delta Receptors : Moderate affinity with a Ki of 270 ± 0.4 nM.

- Nociceptin Receptors : Affinity with a Ki of 36 ± 0.3 μM.

- Kappa Receptors : No significant binding observed.

These findings suggest that B3G may contribute to the overall pharmacological effects of buprenorphine, particularly in pain modulation .

Antinociceptive Activity

In animal models, B3G has demonstrated antinociceptive effects, albeit weaker than those of its parent compound, buprenorphine. In a tail-flick assay, B3G produced a small but measurable analgesic response. The magnitude of this effect was approximately one-fourth that of buprenorphine at clinically relevant doses .

Respiratory Effects

Neither B3G nor its counterpart, norbuprenorphine-3-glucuronide (N3G), significantly affected respiratory rates in studies. However, N3G was noted to decrease tidal volume and cause sedation, indicating potential respiratory depressant effects under certain conditions .

Clinical Implications

The clinical relevance of B3G's activity is underscored by its presence in plasma concentrations that approximate or exceed those of buprenorphine following administration. This raises important considerations for safety and efficacy in therapeutic settings, particularly in patients receiving buprenorphine for pain management or opioid dependence .

Postoperative Pain Management

A case series highlighted the successful management of postoperative pain using buprenorphine alongside non-opioid analgesics and regional anesthesia. Patients maintained on buprenorphine experienced effective pain control without significant adverse effects, suggesting that the glucuronide metabolites may play a role in analgesia during recovery from surgery .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that glucuronidation is a significant metabolic pathway for buprenorphine. B3G constitutes approximately 70% of the systemic exposure to buprenorphine metabolites, indicating that its biological activity could have substantial clinical implications .

Summary of Findings

| Parameter | Buprenorphine-3-Glucuronide (B3G) |

|---|---|

| Mu Receptor Affinity (Ki) | 4.9 ± 2.7 pM |

| Delta Receptor Affinity (Ki) | 270 ± 0.4 nM |

| Nociceptin Receptor Affinity (Ki) | 36 ± 0.3 μM |

| Kappa Receptor Affinity | Not significant |

| Antinociceptive Effect | Approximately 25% of buprenorphine's effect |

| Respiratory Rate Impact | No significant effect; N3G decreases tidal volume |

| Clinical Relevance | Present in plasma concentrations comparable to buprenorphine |

Analyse Des Réactions Chimiques

Hydrolysis and Stability

B3G exhibits stability under physiological conditions but can be hydrolyzed in vitro using specific enzymes:

Table 2: Hydrolysis Conditions and Outcomes

-

Stability Insights :

-

B3G resists spontaneous hydrolysis in blood due to strong glucuronide bond stability.

-

Enzymatic hydrolysis requires specific β-glucuronidases, making it a controlled process.

-

Analytical Characterization Methods

B3G is identified and quantified using advanced analytical techniques:

Table 3: Analytical Parameters for B3G Detection

-

Critical Findings :

Pharmacological Stability and Interactions

Propriétés

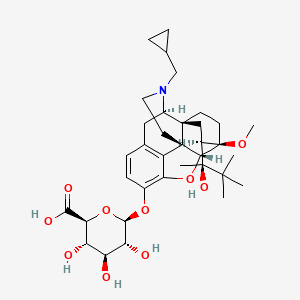

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULHKGIAJASAA-WWIHBJMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)CC8CC8)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101224-22-0 | |

| Record name | Buprenorphine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101224-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprenorphine-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101224220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPRENORPHINE 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FYM9GI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Buprenorphine 3-Glucuronide in the overall pharmacokinetic profile of buprenorphine?

A3: BUPG is a major metabolite of buprenorphine, and its plasma concentrations can approximate or even exceed those of the parent drug following buprenorphine administration []. This suggests that BUPG likely contributes to the overall pharmacological effects of buprenorphine, although its precise contribution remains an active area of research.

Q2: Are there any analytical challenges in studying this compound?

A4: Yes, measuring BUPG and other buprenorphine metabolites requires sensitive analytical methods. Techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) coupled with solid-phase extraction (SPE) have proven effective for quantifying BUPG in biological matrices, such as plasma and urine [, ].

Q3: How do levels of this compound vary in individuals with renal impairment?

A5: Research indicates that BUPG concentrations are significantly elevated in patients with renal impairment, particularly those with dialysis-dependent renal failure []. This accumulation suggests a potential role of renal clearance in BUPG elimination and highlights the importance of considering renal function in buprenorphine dosing and monitoring.

Q4: Does Hepatitis C Virus (HCV) infection affect buprenorphine and its metabolite levels?

A6: Yes, studies show that HCV-infected individuals exhibit higher plasma concentrations of buprenorphine, BUPG, and Northis compound compared to HCV-seronegative individuals []. This finding emphasizes the need to consider HCV status in buprenorphine treatment, as higher drug exposure could increase the risk of opioid toxicity or hepatotoxic effects.

Q5: Can the co-administration of other medications impact this compound levels?

A8: Yes, certain medications can potentially alter BUPG levels. For example, protease inhibitors like darunavir-ritonavir and fosamprenavir-ritonavir appear to induce glucuronidation, leading to increased BUPG concentrations []. Conversely, nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been associated with modest decreases in buprenorphine and BUPG exposure []. These findings highlight the need for careful monitoring when co-administering buprenorphine with other medications.

Q6: What is the role of animal models in studying buprenorphine and its metabolites?

A9: Animal models, such as rabbits, have been used to study the pharmacokinetics and potential adverse effects of different buprenorphine formulations, including sustained-release formulations []. These studies provide valuable insights into the drug's disposition and potential long-term effects, aiding in the development of safer and more effective pain management strategies.

Q7: What is the significance of Northis compound in the context of buprenorphine pharmacology?

A10: While often overlooked, NBUPG, like BUPG, demonstrates biological activity. It exhibits affinity for the κ-opioid receptor and the nociceptin receptor []. In vivo, NBUPG has been shown to induce sedation and decrease tidal volume, suggesting it contributes to some of buprenorphine's effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.